molecular formula C10H8BrNO3 B11940371 Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate CAS No. 85460-04-4

Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate

Cat. No.: B11940371
CAS No.: 85460-04-4
M. Wt: 270.08 g/mol
InChI Key: MZRQKTCUZZQCMY-FNORWQNLSA-N
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Description

Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate is an organic compound that belongs to the class of cyanoacrylates. Cyanoacrylates are known for their rapid polymerization in the presence of moisture, making them useful as adhesives. The presence of the 5-bromo-2-furyl group in this compound adds unique chemical properties that can be exploited in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate typically involves the reaction of ethyl cyanoacetate with 5-bromo-2-furaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-furanone derivatives.

    Reduction: Formation of ethyl 3-(5-amino-2-furyl)-2-cyanoacrylate.

    Substitution: Formation of ethyl 3-(5-substituted-2-furyl)-2-cyanoacrylate derivatives.

Scientific Research Applications

Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a precursor for various functionalized materials.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its adhesive properties in medical applications, such as tissue adhesives and wound closure.

    Industry: Utilized in the production of specialty adhesives and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate primarily involves its rapid polymerization in the presence of moisture. The cyanoacrylate group undergoes anionic polymerization, leading to the formation of long polymer chains. This property is exploited in adhesive applications where quick bonding is required. The molecular targets and pathways involved in its bioactivity are still under investigation, but it is believed to interact with cellular proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyanoacrylate: A simpler cyanoacrylate without the 5-bromo-2-furyl group.

    Methyl 2-cyanoacrylate: Another common cyanoacrylate used in adhesives.

    Ethyl 3-(5-nitro-2-furyl)-2-cyanoacrylate: A similar compound with a nitro group instead of a bromo group.

Uniqueness

Ethyl 3-(5-bromo-2-furyl)-2-cyanoacrylate is unique due to the presence of the 5-bromo-2-furyl group, which imparts distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

85460-04-4

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl (E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enoate

InChI

InChI=1S/C10H8BrNO3/c1-2-14-10(13)7(6-12)5-8-3-4-9(11)15-8/h3-5H,2H2,1H3/b7-5+

InChI Key

MZRQKTCUZZQCMY-FNORWQNLSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)Br)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)Br)C#N

Origin of Product

United States

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